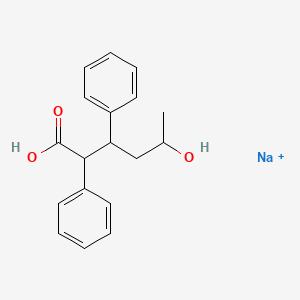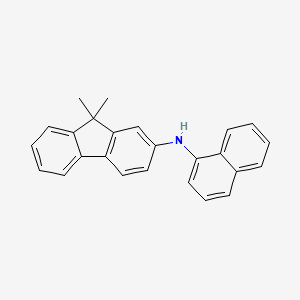![molecular formula C22H22O3 B14000046 2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 53608-00-7](/img/structure/B14000046.png)
2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene-1,3-dione core substituted with a hydroxy-dipropan-2-yl-phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione typically involves the condensation of an aromatic aldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the indene-1,3-dione core can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-1,3-dione core can act as an electron acceptor in various chemical processes. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the hydroxy-dipropan-2-yl-phenyl group.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
The uniqueness of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53608-00-7 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H22O3/c1-12(2)17-9-14(10-18(13(3)4)22(17)25)11-19-20(23)15-7-5-6-8-16(15)21(19)24/h5-13,25H,1-4H3 |
InChI Key |
BNXHOASWMHXZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


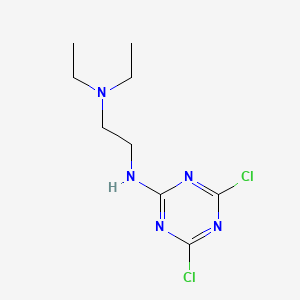

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
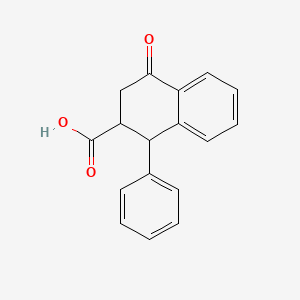
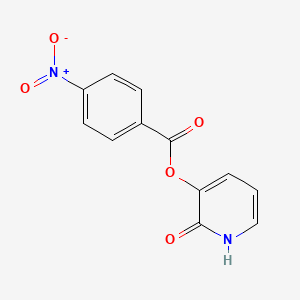
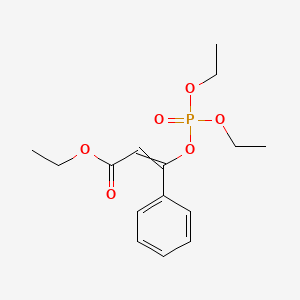

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
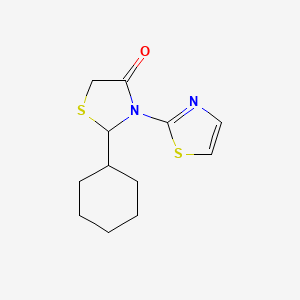
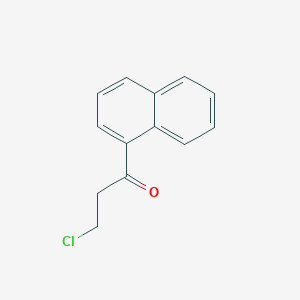
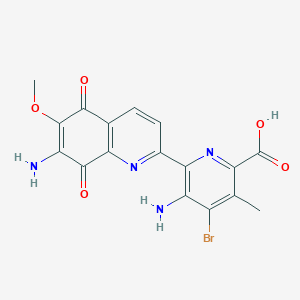
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
